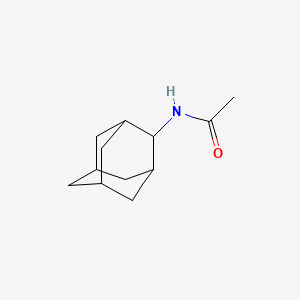

Adamantanacetamide

Beschreibung

Adamantanacetamide (IUPAC name: N-(1-Adamantyl)acetamide) is a chemically modified adamantane derivative characterized by the substitution of an acetamide group at the 1-position of the adamantane cage. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol and a CAS registry number of 880-52-4 . The compound appears as a white to light yellow crystalline powder with a melting point of 148–149°C and a boiling point of 354°C at standard pressure. Its density is 1.08 g/cm³, and it is primarily utilized in research settings, particularly in medicinal chemistry and materials science, due to the stability imparted by the adamantane backbone and the functional versatility of the acetamide group .

Eigenschaften

Molekularformel |

C12H19NO |

|---|---|

Molekulargewicht |

193.28 g/mol |

IUPAC-Name |

N-(2-adamantyl)acetamide |

InChI |

InChI=1S/C12H19NO/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3,(H,13,14) |

InChI-Schlüssel |

OFEZUSBZKMXQEU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1C2CC3CC(C2)CC1C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Ritter Reaction: One common method for synthesizing Adamantanacetamide involves the Ritter reaction. This process starts with adamantane, which is reacted with acetonitrile and sulfuric acid to form the intermediate N-(1-adamantyl)acetamide.

Bromination and Amide Formation: Another method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with acetonitrile in the presence of sulfuric acid to yield Adamantanacetamide.

Industrial Production Methods: Industrial production of Adamantanacetamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and minimize the use of toxic reagents or solvents, making it more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Adamantanacetamide can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The compound can also undergo substitution reactions, where functional groups on the adamantane core are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed:

Oxidation: Oxidized adamantane derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted adamantane derivatives.

Wissenschaftliche Forschungsanwendungen

Adamantanacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Adamantanacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: Adamantanacetamide can affect cellular pathways related to inflammation and immune response, contributing to its antiviral and antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The adamantane core is a tricyclic hydrocarbon renowned for its diamondoid geometry, which confers rigidity, lipophilicity, and metabolic stability. Modifications at the 1-position with functional groups such as amines, carboxylic acids, or acetamides yield derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of Adamantanacetamide and key analogs:

Table 1: Structural and Functional Properties

Research Findings and Trends

- Bioavailability : Adamantanacetamide’s lipophilicity (logP ~2.5) may improve blood-brain barrier penetration compared to polar derivatives like Adamantane-1-carboxylic acid (logP ~1.8) .

- Metabolic Stability : The acetamide group in Adamantanacetamide resists hepatic oxidation better than primary amines (e.g., Amantadine), which undergo rapid CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.